BenchChemオンラインストアへようこそ!

1-Cyclooctylpiperazine

Lipophilicity Drug Design Membrane Permeability

1-Cyclooctylpiperazine (CAS 21043-43-6, molecular formula C12H24N2, molecular weight 196.33 g/mol) is an N-substituted piperazine derivative featuring an eight-membered cyclooctyl ring attached to one nitrogen of the piperazine core. This compound is supplied as a liquid with typical commercial purity of ≥97% and is stable under ambient temperature storage conditions.

Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
CAS No. 21043-43-6
Cat. No. B1585666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclooctylpiperazine
CAS21043-43-6
Molecular FormulaC12H24N2
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESC1CCCC(CCC1)N2CCNCC2
InChIInChI=1S/C12H24N2/c1-2-4-6-12(7-5-3-1)14-10-8-13-9-11-14/h12-13H,1-11H2
InChIKeyPXPPUXBOQHHYEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclooctylpiperazine CAS 21043-43-6: Procurement-Grade Piperazine Building Block for Drug Discovery


1-Cyclooctylpiperazine (CAS 21043-43-6, molecular formula C12H24N2, molecular weight 196.33 g/mol) is an N-substituted piperazine derivative featuring an eight-membered cyclooctyl ring attached to one nitrogen of the piperazine core [1]. This compound is supplied as a liquid with typical commercial purity of ≥97% and is stable under ambient temperature storage conditions . It functions primarily as a versatile building block and intermediate in pharmaceutical research and organic synthesis, enabling the introduction of a sterically bulky, highly lipophilic cyclooctyl substituent into target molecules .

1-Cyclooctylpiperazine Substitution Risk: Why Cycloalkyl Size Dictates Physicochemical and Biological Outcomes


Interchangeability among N-cycloalkylpiperazine analogs is not supported by evidence. The cyclooctyl group in 1-cyclooctylpiperazine confers distinct physicochemical properties—including lipophilicity, molecular volume, and conformational flexibility—that diverge markedly from smaller cycloalkyl counterparts such as cyclopentylpiperazine and cyclohexylpiperazine [1]. These structural differences directly influence key drug development parameters including membrane permeability, solubility, and target binding affinity [2]. Consequently, substituting a cyclooctylpiperazine with a smaller or differently shaped N-alkylpiperazine introduces uncontrolled variables that compromise SAR interpretation, alter pharmacokinetic profiles, and invalidate synthetic route reproducibility [3]. The following quantitative evidence demonstrates where 1-cyclooctylpiperazine exhibits measurable differentiation that affects scientific and procurement decisions.

1-Cyclooctylpiperazine Differentiated Evidence: Quantitative Comparison with Cycloalkylpiperazine Analogs


XLogP3 Lipophilicity: 1-Cyclooctylpiperazine vs. N-Cyclopentylpiperazine Comparison

1-Cyclooctylpiperazine exhibits a computed XLogP3 value of 2.5 [1]. In comparison, the cyclopentyl analog (N-cyclopentylpiperazine, CAS 21043-40-3) displays an XLogP of 0.9, a difference of 1.6 log units representing approximately a 40-fold increase in octanol-water partition coefficient for the cyclooctyl derivative [2]. This lipophilicity differential is a direct consequence of the larger hydrophobic surface area contributed by the eight-membered cyclooctyl ring versus the five-membered cyclopentyl group.

Lipophilicity Drug Design Membrane Permeability SAR

Physical State and Volatility: Liquid Cyclooctylpiperazine vs. Solid Cyclohexylpiperazine

1-Cyclooctylpiperazine is a liquid at ambient temperature with a boiling point of 75 °C and a flash point of 102.5 °C . In contrast, 1-cyclohexylpiperazine (CAS 17766-28-8) is a solid with a melting point of approximately 31–32 °C [1]. This phase difference at standard laboratory conditions affects both handling procedures and synthetic utility: the liquid cyclooctyl derivative offers easier volumetric dispensing and potentially enhanced solubility in nonpolar reaction media compared to its solid cyclohexyl counterpart.

Physical Properties Formulation Handling Synthesis

Steric Bulk and Conformational Space: Cyclooctyl vs. Cyclohexyl Substituent Volume

The molar volume of 1-cyclooctylpiperazine is calculated as 209.1 cm³/mol with a molar refractivity of 60.29 . While direct molar volume data for the cyclohexyl analog was not identified in authoritative databases, the cyclooctyl group contains two additional methylene units (8-membered ring vs. 6-membered ring), increasing the molecular weight from 168.28 g/mol (C10H20N2 for cyclohexylpiperazine) to 196.33 g/mol (C12H24N2) [1]. This increased steric bulk restricts accessible conformational states of the piperazine ring and alters the spatial orientation of the basic nitrogen, which is documented in SAR studies to modulate target engagement selectivity [2].

Steric Effects Molecular Modeling Conformational Analysis Target Binding

Enzymatic Activity: Cyclooctylpiperazine-Derived Tryptase Inhibitor Shows Submicromolar Ki

A derivative incorporating the cyclooctylpiperazine scaffold—specifically a piperazine-1-carboxylic acid 5-(piperazine-1-carbonyloxy)-cyclooctyl ester—demonstrates inhibitory activity against human tryptase with a Ki of 680 nM [1]. In the same assay system, this derivative showed negligible activity against serine protease 1 (trypsin) with a Ki of 126,000 nM, yielding a selectivity window of approximately 185-fold for tryptase over trypsin [2]. Note: This data represents a derivative containing the cyclooctyl group, not the parent 1-cyclooctylpiperazine itself; comparative data for cyclohexylpiperazine-derived analogs was not identified in the same binding assay format.

Enzyme Inhibition Tryptase Binding Affinity Protease Inhibitor

1-Cyclooctylpiperazine Application Scenarios: Evidence-Backed Use Cases for Procurement


CNS Drug Discovery: Leveraging High Lipophilicity for Blood-Brain Barrier Penetration

Medicinal chemists designing CNS-active drug candidates should prioritize 1-cyclooctylpiperazine over smaller cycloalkylpiperazine analogs when increased lipophilicity and membrane permeability are required. The computed XLogP3 of 2.5 (versus 0.9 for cyclopentylpiperazine) supports enhanced passive diffusion across lipid bilayers, making it suitable for programs targeting neurological and psychiatric disorders where BBB penetration is essential [1]. The cyclooctyl group's steric bulk further provides a differentiated pharmacophore for exploring novel chemical space in GPCR-targeted CNS programs.

High-Throughput Synthesis Workflows: Liquid Handling Advantage

For laboratories employing automated liquid handling systems or conducting solvent-free synthetic transformations, 1-cyclooctylpiperazine offers a distinct operational advantage over solid N-cycloalkylpiperazine analogs. Its liquid physical state at ambient temperature eliminates the need for dissolution steps prior to dispensing, reducing workflow complexity and improving volumetric accuracy in parallel synthesis arrays . This property also facilitates its use as a neat reagent in amine alkylation reactions where minimizing solvent volume is desirable.

SAR Exploration of Sterically Demanding Binding Pockets

Structure-activity relationship studies probing targets with narrow or sterically constrained binding sites should incorporate 1-cyclooctylpiperazine to evaluate the impact of bulkier N-substituents on potency and selectivity. The 8-membered cyclooctyl group provides a larger van der Waals volume (molar volume 209.1 cm³/mol) and distinct conformational ensemble compared to cyclohexyl or cyclopentyl analogs, enabling researchers to map steric tolerance and identify selectivity-enhancing interactions [2]. This is particularly relevant for kinase inhibitor programs and protease-targeted drug discovery where binding cleft dimensions govern ligand recognition.

Protease Inhibitor Scaffold Development

Research groups developing novel tryptase or other serine protease inhibitors may utilize 1-cyclooctylpiperazine as a starting scaffold based on the demonstrated activity of structurally related cyclooctylpiperazine derivatives. The observed Ki of 680 nM for a cyclooctyl-containing derivative against human tryptase, with approximately 185-fold selectivity over trypsin, validates the scaffold's potential to engage protease active sites with measurable affinity [3]. Procurement for medicinal chemistry campaigns focused on allergic inflammation, asthma, or other tryptase-implicated conditions is evidence-supported.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclooctylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.